Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of resorufinyl- (1), among other glucopyranosides, is achieved through direct glycosidation of phenolindophenols or via the condensation of specific glucopyranosides with p-quinone. These methods produce compounds that are potential substrates for β-glucosidase assays due to their high absorbance and sensitivity (Tokutake et al., 1990).
Molecular Structure Analysis
The molecular structure of resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is characterized by its glucopyranoside core attached to a resorufin chromophore. Detailed analysis of related compounds, such as methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate, reveals distorted chair conformations and specific intermolecular hydrogen bonding patterns, providing insights into the stereochemistry and molecular interactions of these compounds (Hu et al., 2011).
Chemical Reactions and Properties
Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes specific chemical reactions, particularly in enzyme-catalyzed assays where it serves as a substrate for β-glucosidase, resulting in the formation of a blue product with high absorbance. This reaction is a cornerstone for sensitive enzyme analysis, allowing for the detection and quantification of β-glucosidase activity (Tokutake et al., 1990).
Physical Properties Analysis
The physical properties of glucopyranosides, including resorufinyl derivatives, are influenced by their molecular structure. Studies on related compounds highlight the importance of chair conformation, hydrogen bonding, and molecular distortions in determining the solubility, stability, and crystalline structure of these compounds (Hu et al., 2011).
Chemical Properties Analysis
The chemical properties of resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, particularly its reactivity and interactions with enzymes, are central to its application in biochemical assays. The compound's ability to serve as a substrate for β-glucosidase, leading to a measurable colorimetric change, is a key aspect of its utility in scientific research (Tokutake et al., 1990).
Scientific Research Applications
Enzyme Analysis : Resorufinyl-glucopyranosides are potential substrates for β-glucosidase assays. Their hydrolysis by β-glucosidase yields products with high absorbance, making them valuable for sensitive enzyme analysis (Tokutake et al., 1990).
Synthetic Applications : This compound is used in the synthesis of various glycosides, contributing to the study of carbohydrate chemistry and the development of novel molecules with potential biological activity (Cai et al., 2009).
Glycopeptide Synthesis : It serves as a building block for the solid-phase synthesis of O-glycopeptides, which are important in the study of protein-glycan interactions and the development of glycoconjugate vaccines (Szábo et al., 1995).
Study of Glycosidases : It's utilized in the purification and characterization of glycosidases, enzymes crucial in carbohydrate metabolism and various biological processes (Bahl & Agrawal, 1968).
Antitumor Activities : Derivatives of 2-acetamido-2-deoxy-D-glucose, closely related to resorufinyl-glucopyranosides, have shown promising antitumor activities and are being explored for their potential in cancer therapy (Myszka et al., 2003).
Chromogenic Substrates in Assays : Resorufinyl-glucopyranosides are considered as potential chromogenic substrates for the rate-assay of enzymes like N-acetyl-β-D-glucosaminidase, aiding in biochemical research and diagnostics (Kasai & Yamaji, 1992).
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(7-oxophenoxazin-3-yl)oxyoxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O8/c1-9(24)21-17-19(27)18(26)16(8-23)30-20(17)28-11-3-5-13-15(7-11)29-14-6-10(25)2-4-12(14)22-13/h2-7,16-20,23,26-27H,8H2,1H3,(H,21,24)/t16-,17-,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMDDOHARTZNGH-LASHMREHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.